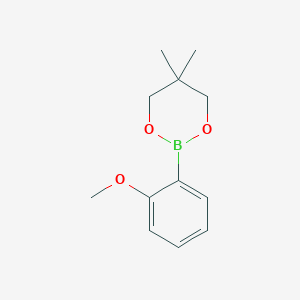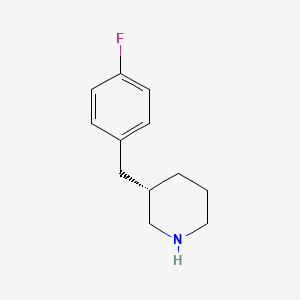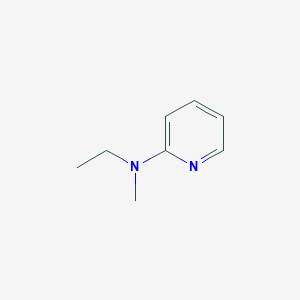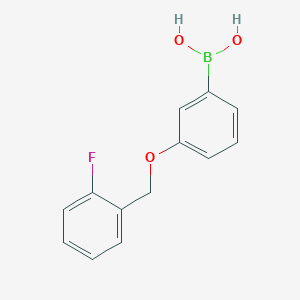![molecular formula C9H12N2O2 B1340315 Ácido 3-[(piridin-3-ilmetil)amino]propanoico CAS No. 99362-31-9](/img/structure/B1340315.png)
Ácido 3-[(piridin-3-ilmetil)amino]propanoico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Pyridin-3-ylmethyl)amino]propanoic acid is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[(Pyridin-3-ylmethyl)amino]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(Pyridin-3-ylmethyl)amino]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Química de Coordinación
Ácido 3-[(piridin-3-ilmetil)amino]propanoico: se utiliza en la síntesis de polímeros de coordinación. Estos polímeros son de interés debido a sus posibles aplicaciones en catálisis, almacenamiento de gas y tecnologías de separación. El compuesto puede actuar como un ligando bidentato, coordinándose con metales como la plata (Ag), el cobre (Cu) y el zinc (Zn) para formar estructuras complejas .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3-[(Pyridin-3-ylmethyl)amino]propanoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to act as a ligand in coordination polymers, interacting with metals such as silver, copper, and zinc . These interactions can affect the structural and functional properties of the biomolecules involved, leading to changes in biochemical pathways and processes.
Cellular Effects
The effects of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance fluorescence in sol-gels through chelation of rare-earth ions such as europium and terbium . This indicates its potential role in cellular imaging and diagnostic applications.
Molecular Mechanism
At the molecular level, 3-[(Pyridin-3-ylmethyl)amino]propanoic acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. The compound’s ability to form coordination complexes with metals suggests that it may influence enzymatic activity by altering the metal ion availability or by directly interacting with the enzyme’s active site . Additionally, changes in gene expression may occur as a result of these interactions, further impacting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid can change over time. Its stability and degradation are important factors to consider, as they can influence the long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may lead to cumulative effects on cellular processes, which need to be carefully monitored.
Dosage Effects in Animal Models
The effects of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or improved metabolic activity. At higher doses, toxic or adverse effects may be observed. For instance, high doses of the compound could lead to oxidative stress or disruption of normal cellular processes . It is crucial to determine the optimal dosage range to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
3-[(Pyridin-3-ylmethyl)amino]propanoic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role as a ligand in coordination polymers suggests that it may participate in metal ion transport and homeostasis . Additionally, its interactions with enzymes involved in metabolic pathways can lead to changes in the production and utilization of key metabolites, affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid within cells and tissues are critical for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall bioavailability and efficacy.
Subcellular Localization
The subcellular localization of 3-[(Pyridin-3-ylmethyl)amino]propanoic acid is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles . For example, it may localize to the mitochondria, where it can influence energy production and metabolic processes. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
3-(pyridin-3-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)3-5-11-7-8-2-1-4-10-6-8/h1-2,4,6,11H,3,5,7H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAMEGKRKNQPON-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50588126 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99362-31-9 |
Source


|
| Record name | N-[(Pyridin-3-yl)methyl]-beta-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50588126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-(4-Amino-phenyl)-5-benzo[1,3]dioxol-5-YL-1H-pyrazole-3-carboxylic acid](/img/structure/B1340266.png)
